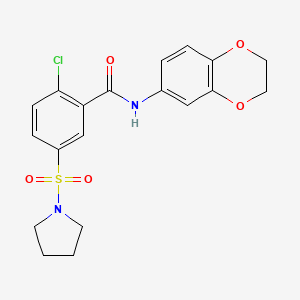![molecular formula C19H19NO4 B4623631 2-oxo-2-phenylethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4623631.png)
2-oxo-2-phenylethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2-oxo-2-phenylethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate involves various chemical reactions, including Knoevenagel condensation, cyclocondensation, and reactions with different organic substrates. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized by Knoevenagel condensation reaction of 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions, showcasing a method that might be analogous to the synthesis of the compound (Kumar et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of compounds with similar structures is often performed using single crystal X-ray diffraction and spectroscopic methods (FT-IR, NMR). For example, the molecular structure of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline was reported, providing insights into intermolecular interactions and molecular geometry, which are crucial for understanding the behavior of 2-oxo-2-phenylethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate at a molecular level (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds can be elucidated through various analyses, such as NBO analysis, HOMO and LUMO analysis, and molecular electrostatic potential mapping. These analyses help in understanding the stability, charge distribution, and reactivity of the molecule. For instance, FT-IR and molecular structure analysis, along with hyperpolarizability and MEP studies, were conducted on 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, offering insights into the chemical properties and reactivity of similar compounds (Raju et al., 2015).
Physical Properties Analysis
Physical properties such as thermal stability, crystalline structure, and melting point are essential for understanding the behavior of chemical compounds. The thermal stability and melting point can be determined using techniques like TGA and DTA, as demonstrated in the characterization of similar compounds. These properties are crucial for applications requiring specific temperature conditions (Nayak et al., 2014).
Chemical Properties Analysis
The chemical properties of compounds like 2-oxo-2-phenylethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate are closely related to their molecular structure and reactivity. Techniques such as NMR, FT-IR, and UV-Vis spectroscopy, alongside computational methods like DFT calculations, provide comprehensive insights into the molecule's electron distribution, potential reaction sites, and overall chemical behavior. For example, DFT calculations and spectroscopic methods were used to investigate the reactive properties and spectroscopic characterization of 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, shedding light on the potential reactivity of similar compounds (Mary et al., 2017).
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Biological Activity
Research by Vanasundari et al. (2018) explored molecular docking, vibrational, structural, electronic, and optical characteristics of butanoic acid derivatives through experimental and theoretical studies. These compounds exhibited stability due to hyper-conjugative interactions and charge delocalization, as assessed using natural bond orbital (NBO) analysis. The compounds were also identified as promising candidates for nonlinear optical materials due to their dipole moment and first hyperpolarizability. Importantly, the study concluded that these butanoic acid derivatives potentially inhibit Placenta growth factor (PIGF-1), suggesting significant biological activities and pharmacological importance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Chemical Synthesis and Application
Another area of application includes the synthesis of specific compounds for material science and chemistry. McCombie et al. (1991) detailed a method for the generation and in situ acylation of enaminone anions, which facilitated the synthesis of various compounds including 3-carbethoxy-4-pyrones and related derivatives. This method offers a pathway for creating specialized chemical structures, potentially useful in developing new materials or chemical reagents (McCombie, Metz, Nazareno, Shankar, & Tagat, 1991).
Optical and Material Science
Research into the molecular structure, first-order hyperpolarizability, and NBO analysis of related compounds has provided insights into their potential as nonlinear optical materials. Studies have shown these compounds exhibit significant hyperpolarizability, indicating their utility in the development of new optical materials with potential applications in lasers, telecommunications, and computing (Raju, Panicker, Nayak, Narayana, Sarojini, Alsenoy, & Al‐Saadi, 2015).
Biosynthesis and Metabolic Studies
In the context of biosynthesis and metabolism, studies have demonstrated the role of compounds derived from methionine, such as 4-methylthio-2-oxobutanoate, in the biosynthesis of glucosinolates and ethylene, showing their importance in plant biochemistry and potential agricultural applications. These studies contribute to understanding the metabolic pathways in plants and could lead to the development of new agricultural technologies or products (Falk, Vogel, Textor, Bartram, Hick, Pickett, & Gershenzon, 2004).
Eigenschaften
IUPAC Name |
phenacyl 4-(4-methylanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-14-7-9-16(10-8-14)20-18(22)11-12-19(23)24-13-17(21)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPJMXWRCJPHNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-phenylethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl ({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4623559.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4623567.png)
![3-allyl-N-[2-(dimethylamino)ethyl]-4-methoxybenzamide](/img/structure/B4623574.png)


![methyl 2-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoate](/img/structure/B4623597.png)
![methyl 2-({[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4623603.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4623611.png)
![1-{[(2,4-dichlorobenzyl)thio]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4623612.png)



![ethyl [(6-iodo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B4623640.png)